Home > Products > Screening Compounds P3985 > 5-bromo-2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide
5-bromo-2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide -

5-bromo-2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Catalog Number: EVT-4224344
CAS Number:
Molecular Formula: C26H26BrN3O3
Molecular Weight: 508.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound is a potent and selective leukotriene receptor antagonist. It displays high affinity for the LTD4 receptor and effectively inhibits LTD4-induced bronchoconstriction. []

Relevance: Although structurally distinct from 5-bromo-2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, both compounds share a benzamide core and possess similar molecular weights, suggesting they may exhibit overlapping pharmacological properties. Furthermore, both compounds are part of larger research efforts exploring the therapeutic potential of benzamide derivatives. Notably, ZENECA ZD3523 reached clinical evaluation, highlighting the potential of benzamide derivatives as therapeutic agents. []

APD791 (3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide)

Compound Description: APD791 is a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. This compound exhibits potent antiplatelet activity and inhibits 5-HT-mediated vasoconstriction. Its favorable pharmacokinetic profile and oral bioavailability make it a promising candidate for treating arterial thrombosis. [, ]

Relevance: Both APD791 and 5-bromo-2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide belong to the benzamide class of compounds, sharing a core benzamide structure. Additionally, both compounds demonstrate high affinity and selectivity for their respective targets, highlighting the potential for developing selective therapeutic agents within the benzamide class. [, ]

OPC-14523 (1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate)

Compound Description: This compound is a combined σ and 5-HT1A receptor agonist. OPC-14523 demonstrates antidepressant-like effects in animal models by increasing acetylcholine release and modulating neuronal activity in the dorsal raphe nucleus. [, ]

Relevance: Both OPC-14523 and 5-bromo-2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide feature a piperazine moiety, a common pharmacophore in central nervous system-active drugs. The shared piperazine motif suggests potential for overlapping pharmacological activities, particularly considering the known CNS activity of OPC-14523. [, ]

4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (II)

Compound Description: This compound was investigated for its pH-dependent degradation kinetics in aqueous solutions, revealing specific acid and base-catalyzed reactions. []

Relevance: Both 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine and 5-bromo-2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide share a phenylpiperazine motif. This structural similarity may translate to comparable metabolic pathways and degradation profiles under similar conditions. []

N-(6,8-Disubstituted coumarin-3-yl)benzamides

Compound Description: This series of compounds, including 3-N-(benzoyl)aminocoumarin-6-ylmethyl acetate (8a), N-[6-(1-acetylpyrazol-3-yldiazineyl)coumarin-3-yl]benzamide (8b), and N-(8-methoxy-6-bromo-coumarin-3-yl)benzamide (8c), were synthesized and evaluated for their cytotoxic activity against the HepG2 cancer cell line. []

Relevance: Both the N-(6,8-disubstituted coumarin-3-yl)benzamides and 5-bromo-2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide are benzamide derivatives with diverse substituents, highlighting the versatility of this core structure for generating compounds with potential biological activities. The presence of a bromo substituent in both the coumarin derivative (8c) and the target compound further emphasizes this structural similarity. []

3,4-dihydro-2(1H)-quinolinone derivatives

Compound Description: This series of compounds, particularly 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate salt (34c), displayed central nervous system-stimulating and antidepressant-like activities in animal models. These effects were attributed to their agonistic activity at sigma receptors. []

Relevance: Similar to 5-bromo-2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, the 3,4-dihydro-2(1H)-quinolinone derivatives contain a substituted phenylpiperazine moiety, suggesting the potential for shared pharmacological targets or mechanisms of action related to their CNS activity. []

Properties

Product Name

5-bromo-2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

IUPAC Name

5-bromo-2-methoxy-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

Molecular Formula

C26H26BrN3O3

Molecular Weight

508.4 g/mol

InChI

InChI=1S/C26H26BrN3O3/c1-18-3-5-19(6-4-18)26(32)30-15-13-29(14-16-30)22-10-8-21(9-11-22)28-25(31)23-17-20(27)7-12-24(23)33-2/h3-12,17H,13-16H2,1-2H3,(H,28,31)

InChI Key

VPTGOELTDNHSLO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.